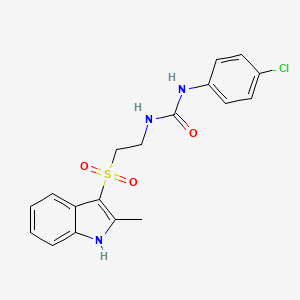

1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOATWWVAZLHGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Sulfonyl Intermediate: The indole derivative is first sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

Coupling with Chlorophenyl Isocyanate: The sulfonylated indole intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing more complex molecules.

Synthetic Routes

The synthesis typically involves:

- Formation of the indole moiety via Fischer indole synthesis.

- Sulfonylation using sulfonyl chloride.

- Urea formation through reaction with 4-chlorophenyl isocyanate.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It may interact with enzymes and receptors, providing insights into biological pathways and mechanisms.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against urease, with IC50 values lower than standard drugs. This suggests its potential as a lead compound for developing new urease inhibitors.

Medicine

The compound's unique structural features have led to investigations into its therapeutic potential. Its biological activity may include antimicrobial properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Compounds structurally similar to this compound have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Industry

In industrial applications, this compound could be utilized in the development of new materials with specific properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Aromatic and Heterocyclic Substituents :

- The target compound contains a 2-methylindole sulfonyl group, which distinguishes it from the piperidinyl sulfonyl in and the nitrophenyl sulfonyl in . The indole moiety may confer stronger π-π stacking interactions in biological targets compared to simpler aromatic systems .

- The piperidinyl sulfonyl derivative includes a fluorine atom and a methyl group on the phenyl ring, which could enhance lipophilicity and metabolic stability.

Molecular Complexity and Weight :

- The target compound and the piperidinyl derivative have higher molecular weights (~435 and 453.957, respectively) due to their complex substituents, whereas the simpler urea (264.68) lacks extended functional groups. Higher molecular weight may impact bioavailability or permeability.

Biological Interaction Potential: The sulfonyl ethyl linker in the target compound and provides conformational flexibility, which might optimize binding to deep enzyme pockets. In contrast, ’s rigid biphenyl urea structure may limit adaptability.

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

- Urea derivatives with sulfonyl groups (e.g., ) are often explored as kinase inhibitors or protease antagonists due to their ability to form hydrogen bonds and hydrophobic interactions .

- The 2-methylindole group in the target compound could mimic tryptophan residues in proteins, enabling selective binding to enzyme active sites .

- Comparative studies suggest that chlorophenyl and fluorophenyl substituents improve target affinity by modulating electronic properties and steric bulk .

Biological Activity

1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 2-methyl-1H-indole derivatives. The incorporation of the sulfonyl group is critical for enhancing the biological activity.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit notable anticancer properties. For instance, derivatives of indole-based ureas have shown moderate to potent antiproliferative activities against various cancer cell lines, including HeLa and A549. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(2-methyl-1H-indol-3-yl)urea | HeLa | 14.31 ± 0.90 | Apoptosis induction |

| 1-(4-chlorophenyl)-3-(2-(4-fluorophenyl)ethyl)urea | A549 | 8.55 ± 0.35 | Cell cycle arrest |

| 1-(4-chlorophenyl)-3-(2-(phenyl)ethyl)urea | MCF-7 | 7.01 ± 0.60 | Inhibition of topoisomerase II |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies indicate that derivatives can inhibit bacterial growth with low cytotoxicity towards human cells.

Table 2: Antimicrobial Activity

| Compound | Target Pathogen | IC50 (µM) | Cytotoxicity (IC20, µM) |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(2-methyl-1H-indol-3-yl)urea | Mycobacterium tuberculosis | 21 | >40 |

| 1-(4-chlorophenyl)-3-(2-(5-fluorouracil)ethyl)urea | Staphylococcus aureus | 15 | >30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some derivatives target kinases involved in cell cycle regulation, leading to reduced proliferation.

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The sulfonamide group may enhance membrane permeability or interfere with metabolic pathways in bacteria.

Case Study 1: Indole Derivative Efficacy

A study investigated the efficacy of an indole derivative similar to our compound on various cancer cell lines. The results indicated significant apoptosis induction at concentrations as low as , highlighting the potential therapeutic application in cancer treatment.

Case Study 2: Tuberculosis Treatment

Another research project focused on the anti-tubercular activity of indole-based compounds, including our compound. The findings revealed that specific modifications could enhance selectivity for Mycobacterium tuberculosis while maintaining low toxicity to human cells.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the indole sulfonyl intermediate via sulfonation of 2-methylindole using chlorosulfonic acid .

- Step 2 : Ethylation of the sulfonyl group using 2-chloroethylamine, followed by coupling with 4-chlorophenyl isocyanate to form the urea linkage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for removing byproducts. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~3.5–4.0 ppm for CH2SO2) .

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 419.08 for C19H18ClN3O3S) .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases (e.g., MAPK) or phosphatases using fluorescence-based substrates (e.g., pNPP for phosphatase activity) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the indole moiety’s affinity for neurotransmitter receptors .

Advanced Research Questions

Q. How can contradictions in biological activity across assay conditions be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (pH, temperature, cell line) to control variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended targets .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out metabolite interference .

Q. What strategies improve pharmacokinetic properties without compromising efficacy?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility while retaining the urea and sulfonyl pharmacophores .

- Prodrug Design : Mask polar groups with acetyl or PEGylated moieties to improve bioavailability .

- SAR Studies : Systematically vary substituents (e.g., chloro vs. fluoro on the phenyl ring) to optimize logP and membrane permeability .

Q. Which computational methods predict target interactions to guide experimental design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with kinases (e.g., PDB ID 7WI) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Models : Train algorithms on datasets of urea derivatives to predict IC50 values for novel targets .

Q. How to confirm the mechanism of action involving enzyme inhibition or receptor modulation?

- Methodological Answer :

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., inosine 5′-monophosphate dehydrogenase) using SHELX for structure refinement .

- Gene Expression Profiling : RNA-seq or qPCR to track downstream effects (e.g., apoptosis markers like BAX/BCL2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.